molecular formula C9H10BrN B2565031 2-Bromo-5-cyclobutylpyridine CAS No. 1142197-20-3

2-Bromo-5-cyclobutylpyridine

Cat. No.: B2565031
CAS No.: 1142197-20-3
M. Wt: 212.09
InChI Key: HOAWXKTYMIYDQD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.orgchemrxiv.org The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive site for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallations. nih.gov The electronic properties of the pyridine ring, being electron-deficient, influence the reactivity of the carbon-halogen bond, often requiring specific catalytic systems to achieve desired transformations. nih.govacs.org Research in this area focuses on developing novel and efficient methods for the selective halogenation of pyridines and subsequent functionalization to access a diverse range of complex molecules. nih.govchemrxiv.org

Significance of the 2,5-Disubstitution Pattern in Pyridine Derivatives

The arrangement of substituents on the pyridine ring profoundly impacts the molecule's physical, chemical, and biological properties. The 2,5-disubstitution pattern, as seen in 2-Bromo-5-cyclobutylpyridine, is of particular interest in medicinal chemistry and materials science. researchgate.nettandfonline.com This specific arrangement influences the molecule's polarity, lipophilicity, and steric profile, which are critical factors for its interaction with biological targets or its performance in materials. researchgate.netjchemrev.com In the context of liquid crystals, for example, 2,5-disubstituted pyridine derivatives have been extensively studied for their ability to form various mesophases, which are essential for display technologies. researchgate.nettandfonline.com The electronic interplay between substituents at the 2- and 5-positions can also be exploited to fine-tune the reactivity of the pyridine ring for further chemical modifications. cdnsciencepub.com

Research Scope and Objectives for this compound

The primary research interest in this compound lies in its potential as a key intermediate for the synthesis of more complex molecules with desired functionalities. The bromine atom at the 2-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, while the cyclobutyl group at the 5-position provides a unique structural element. The main objectives of studying this compound include the development of efficient synthetic routes, characterization of its physicochemical properties, and exploration of its reactivity in a range of chemical transformations. Ultimately, this research aims to unlock the potential of this compound as a valuable building block for the creation of novel compounds with applications in fields such as pharmaceuticals and materials science. ambeed.comsmolecule.com

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reactivity, and application in various chemical syntheses. Below is a table summarizing its key physicochemical characteristics.

PropertyValue
Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
SMILES BrC1=NC=C(C2CCC2)C=C1
InChI Key HOAWXKTYMIYDQD-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem and other chemical databases. uni.lubldpharm.com

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is likely prepared through multi-step sequences involving the formation of the cyclobutyl-substituted pyridine core followed by a bromination step, or vice-versa. A common strategy for synthesizing similar 2-bromopyridines involves the Sandmeyer reaction of the corresponding 2-aminopyridine. google.com Alternatively, direct bromination of a pre-formed cyclobutylpyridine could be another route.

The reactivity of this compound is dominated by the chemistry of the 2-bromopyridine (B144113) moiety. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This makes it a valuable precursor for the synthesis of a wide array of more complex substituted pyridines.

Spectroscopic Data

Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR Aromatic protons on the pyridine ring are expected in the range of 7.0-8.5 ppm. The cyclobutyl protons would appear as a complex multiplet in the upfield region, likely between 1.5 and 2.5 ppm. The methine proton of the cyclobutyl group attached to the pyridine ring would be the most downfield of the aliphatic signals.
¹³C NMR Aromatic carbons of the pyridine ring would be observed between 120 and 160 ppm. The carbon bearing the bromine atom would be significantly shifted. The aliphatic carbons of the cyclobutyl ring would appear in the upfield region, typically between 20 and 40 ppm.
Mass Spectrometry The molecular ion peak would be expected at m/z 211 and 213 in an approximately 1:1 ratio, characteristic of a monobrominated compound.

Table 2: Predicted Spectroscopic Data for this compound.

Infrared spectroscopy would show characteristic C-H stretching vibrations for the aromatic and aliphatic portions, as well as C=C and C=N stretching vibrations for the pyridine ring. The C-Br stretching vibration would be observed in the fingerprint region. cdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAWXKTYMIYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142197-20-3
Record name 2-bromo-5-cyclobutylpyridine
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Chemical Reactivity and Transformation Studies of 2 Bromo 5 Cyclobutylpyridine

Bromine-Mediated Cross-Coupling Strategies

The bromine atom at the 2-position of 2-bromo-5-cyclobutylpyridine serves as a versatile handle for introducing new substituents through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring facilitates the oxidative addition step in these catalytic cycles. Among the most powerful of these methods are the Suzuki-Miyaura and Sonogashira coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, involving the coupling of an organohalide with an organoboron reagent, catalyzed by a palladium complex. mdpi.com For substrates like this compound, this reaction enables the formation of a new carbon-carbon bond at the 2-position, displacing the bromine atom. researchgate.net

The Suzuki-Miyaura reaction provides a robust method for creating biaryl and alkyl-aryl structures from this compound. nih.gov A variety of organoboron reagents, including boronic acids and their corresponding esters (such as pinacol (B44631) esters), can be used as coupling partners. nih.govorganicreactions.org These reagents are generally stable, commercially available, and tolerate a wide range of functional groups, contributing to the broad applicability of the Suzuki-Miyaura coupling. nih.gov

The reaction of this compound with an aryl or heteroaryl boronic acid, for instance, would yield the corresponding 2-aryl- or 2-heteroaryl-5-cyclobutylpyridine. This strategy is widely employed for the synthesis of complex molecules that are of interest in pharmaceutical and materials science research. researchgate.netnih.gov The use of potassium organotrifluoroborates has also emerged as a viable alternative to boronic acids, offering advantages such as high stability and ease of handling. rhhz.net

Table 1: Representative Suzuki-Miyaura Reactions with 2-Bromopyridine (B144113) Derivatives This table presents examples of Suzuki-Miyaura couplings on related 2-bromopyridine substrates to illustrate the expected reactivity and conditions applicable to this compound.

2-Bromopyridine SubstrateOrganoboron ReagentCatalyst SystemBaseSolventYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂OGood to Excellent researchgate.net
2-Bromo-6-methoxypyridinePotassium PhenyltrifluoroboratePd/CK₂CO₃Ethanol/H₂O95 rhhz.net
2-Bromopyridine4-Vinylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O88 mdpi.com
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-PdK₂CO₃Toluene/H₂O~90 (at 8h) mdpi.com

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. mdpi.com For coupling reactions involving 2-bromopyridines, various palladium(0) and palladium(II) precursors are effective, such as Pd(PPh₃)₄ and Pd(OAc)₂. researchgate.netmdpi.com The catalytic cycle is initiated by the oxidative addition of the C-Br bond to the Pd(0) center.

Ligands play a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition, and facilitating the transmetalation and reductive elimination steps. mdpi.com Electron-rich, bulky phosphine (B1218219) ligands are often employed to enhance catalytic activity. For challenging couplings, such as those with sterically hindered substrates or less reactive organoboron reagents, specialized ligands like Buchwald's phosphine ligands or N-heterocyclic carbenes (NHCs) have proven to be highly effective. mdpi.comresearchgate.net For instance, catalyst systems comprising [Pd₂(dba)₃] and diaryl or dialkyl phosphine oxide ligands have been developed for the general and efficient coupling of 2-pyridyl nucleophiles. researchgate.netnih.gov

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction provides a direct pathway for the introduction of an alkynyl group at the 2-position of the this compound core.

Utilizing the Sonogashira coupling, this compound can be reacted with a variety of terminal alkynes to produce 2-alkynyl-5-cyclobutylpyridine derivatives. This transformation is significant as the resulting alkyne functionality can serve as a versatile intermediate for further synthetic manipulations, including click chemistry, cyclization reactions, or conversion to other functional groups. The reaction tolerates a broad range of functional groups on the alkyne coupling partner. nrochemistry.com

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.orgresearchgate.net The palladium catalyst, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which serves as both a base and a solvent. nrochemistry.comresearchgate.net While effective, copper-free Sonogashira protocols have also been developed to avoid the formation of diyne homocoupling byproducts. beilstein-journals.org

Table 2: Representative Sonogashira Reactions with Halopyridine Derivatives This table presents examples of Sonogashira couplings on related halopyridine substrates to illustrate the expected reactivity and conditions applicable to this compound.

Halopyridine SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF96 researchgate.net
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF85 researchgate.net
Aryl Iodide*2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuITriethylamine-High walisongo.ac.id
3-Bromoaniline**4-Hydroxy-4-methyl-2-pentynoic acidPd(OAc)₂ / SPhosTBAFTHFGood beilstein-journals.org

*General example for undergraduate lab. **Example of a copper-free decarboxylative coupling.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen (C-N) bonds. This reaction has proven effective for the amination of aryl halides, including this compound, offering a significant improvement over traditional methods which often require harsh conditions and have limited substrate scope. wikipedia.org

The functionalization of 2-bromopyridines at the 2-position through Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines. For instance, a practical method for the amination of 2-bromopyridines with volatile amines has been developed, providing access to various secondary and tertiary aminopyridines that are otherwise difficult to synthesize. researchgate.net This methodology is crucial for creating diverse molecular structures for applications in medicinal chemistry and materials science.

The choice of palladium catalyst and ligand is critical for the success of these reactions. Catalyst systems employing sterically hindered phosphine ligands have shown high efficacy. For example, the use of ligands like XPhos with a Pd(OAc)₂ catalyst and a strong base such as KOt-Bu has enabled the successful amination of various aryl halides. beilstein-journals.org

A notable application includes the synthesis of 2-amino-13α-estrone derivatives through the amination of 2-bromo-13α-estrone 3-benzyl ether with benzophenone (B1666685) imine, followed by hydrogenolysis. beilstein-journals.org This highlights the reaction's tolerance for complex molecular scaffolds.

Table 1: Examples of Buchwald-Hartwig Amination of 2-Bromopyridines

AmineCatalyst SystemProductYieldReference
Volatile primary aminesPd(OAc)₂, dppp, NaOtBuSecondary aminopyridines55-98% researchgate.net
Volatile secondary aminesPd(OAc)₂, dppp, NaOtBuTertiary aminopyridines55-98% researchgate.net
Benzophenone iminePd(OAc)₂, XPhos, KOt-Bu2-(Benzhydrylideneamino)-13α-estroneGood beilstein-journals.org

Note: This table presents generalized findings for 2-bromopyridines as a class, which are applicable to this compound.

The Buchwald-Hartwig amination exhibits a broad substrate scope, accommodating a variety of amines and aryl halides. numberanalytics.com However, certain limitations exist. The reaction can be sensitive to sterically hindered substrates, and some functional groups may not be compatible with the strong bases typically used, such as sodium t-butoxide. numberanalytics.comlibretexts.org

The choice of ligand plays a crucial role in overcoming some of these limitations. The development of increasingly sophisticated phosphine ligands has expanded the reaction's applicability. wikipedia.org For example, proazaphosphatrane ligands combined with Pd₂(dba)₃ have been shown to be highly effective for the amination of aryl chlorides, including chloropyridines, with a wide array of amines. researchgate.net This system demonstrates excellent performance even with sterically demanding substrates. researchgate.net

While the Buchwald-Hartwig reaction is highly versatile, the direct coupling of ammonia (B1221849) remains a significant challenge due to its strong binding to palladium complexes. wikipedia.org To circumvent this, ammonia equivalents like benzophenone imine or silylamides are often employed, followed by hydrolysis to yield the primary aniline. wikipedia.orgbeilstein-journals.org

Kumada, Negishi, and Stille Coupling Variants

Cross-coupling reactions such as the Kumada, Negishi, and Stille couplings are fundamental for the formation of carbon-carbon bonds. These reactions utilize organometallic reagents and have been applied to the functionalization of halo-pyridines.

Kumada Coupling: This reaction employs Grignard reagents (organomagnesium compounds) and was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.org It is particularly useful for synthesizing unsymmetrical biaryls. organic-chemistry.org The reaction of 2-chloropyridines with Grignard reagents, catalyzed by palladium, has been reported to proceed efficiently. uwindsor.ca

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org This method has been successfully used in the synthesis of bipyridines from 2-bromopyridine. wikipedia.org The use of palladacycle precatalysts has been shown to enable Negishi couplings under mild conditions with low catalyst loadings. nih.gov

Stille Coupling: This reaction involves the use of organotin (stannane) reagents. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The Stille reaction has a broad scope and is effective for coupling various organic halides with organostannanes. libretexts.org

Table 2: Overview of Cross-Coupling Reactions for 2-Halopyridines

Coupling ReactionOrganometallic ReagentCatalystKey Features
KumadaOrganomagnesium (Grignard)Pd or NiFirst cross-coupling method; cost-effective. organic-chemistry.orgwikipedia.org
NegishiOrganozincPd or NiHigh functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org
StilleOrganotin (Stannane)PdStable reagents; broad scope. wikipedia.org

The catalytic cycles of Kumada, Negishi, and Stille couplings generally follow a similar pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) or Ni(II) intermediate. nih.gov

Transmetalation: The organometallic reagent (Mg, Zn, or Sn) transfers its organic group to the palladium or nickel center, replacing the halide. researchgate.net The mechanism of this step can vary depending on the reagents and conditions. uwindsor.ca

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the Pd(0) or Ni(0) catalyst. nih.gov

The choice of ligand is crucial in these reactions as it influences the stability and reactivity of the metal catalyst throughout the catalytic cycle. For instance, in Kumada couplings, the use of specific phosphine ligands can prevent the formation of undesired side products. nih.gov In Negishi couplings, the development of specialized ligands has enabled the efficient coupling of even sterically hindered substrates. nih.gov Similarly, the Stille reaction's efficiency is also dependent on the ligand used. psu.edu

Ullmann-type Coupling Reactions for Dimerization and Arylation

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a symmetric biaryl, has been adapted for various C-N and C-O bond-forming reactions. organic-chemistry.orgwikipedia.org

Copper-catalyzed Ullmann-type reactions provide a valuable alternative to palladium-catalyzed methods, particularly for the amination and arylation of halopyridines. These reactions can be more economical, though they may require higher temperatures. rsc.org

For instance, copper-catalyzed amination of 2-halopyridines has been studied extensively. bohrium.com Research has shown that using CuI as a catalyst with a suitable ligand can effectively promote the N-arylation of amines with 2-halopyridines. bohrium.com In some cases, copper nanoparticles have also been employed as catalysts. bohrium.com

The Ullmann condensation has been used for the arylation of various nucleophiles, including amines and phenols, with aryl halides. nih.gov The regioselectivity of these reactions can be controlled, as demonstrated in the selective amination at the C-5 position of 2-bromo-5-iodopyridine, where the more reactive C-I bond is preferentially cleaved. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) represents a key class of reactions for the functionalization of pyridines. This pathway involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a leaving group. In the case of this compound, the bromine atom at the 2-position serves as the leaving group.

Direct Displacement of Bromine at the 2-Position

The bromine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. The reactivity of 2-halopyridines in SNAr reactions is well-established, with the general order of leaving group ability being F > Cl ≈ Br > I. nih.gov This indicates that while fluorine is the most reactive, bromine is still a viable leaving group for these transformations. Reactions of 2-bromopyridine with nucleophiles like thiophenol can proceed to yield the corresponding substituted products. researchgate.net For instance, the reaction of 2-bromopyridine with thiophenol in an aqueous medium can produce 2-(phenylthio)pyridine. researchgate.net

The reaction typically proceeds through a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen. The presence of electron-withdrawing groups on the ring can further accelerate the reaction. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
ReactantNucleophileProductConditionsReference
2-BromopyridineThiophenol2-(Phenylthio)pyridineAqueous medium researchgate.net
2,4,6-TrinitrochlorobenzeneSodium Hydroxide2,4,6-TrinitrophenolAqueous, Room Temp libretexts.org
2-Substituted N-methylpyridinium ionsPiperidinePiperidino-N-methylpyridinium ionsMethanol nih.gov

Influence of Pyridine Nitrogen on SNAr Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing inductive effect and its ability to stabilize the negative charge in the Meisenheimer intermediate are key factors. researchgate.net The positions ortho (2- and 6-) and para (4-) to the nitrogen are particularly activated. researchgate.net This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. researchgate.net

In contrast, the meta positions (3- and 5-) are less activated because the negative charge cannot be directly delocalized onto the nitrogen. researchgate.net Therefore, for this compound, the bromine at the 2-position is in an activated position for SNAr.

Organometallic Reagent Reactivity at the Bromine-Bearing Carbon

The carbon-bromine bond in this compound provides a handle for the formation of organometallic reagents, which are powerful intermediates for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation and Subsequent Functionalization

Grignard reagents, with the general formula RMgX, are typically formed by reacting an organic halide with magnesium metal. wikipedia.orgchemguide.co.uk The formation of a Grignard reagent from 2-bromopyridine can be achieved using magnesium in an ether solvent, often with an auxiliary reagent like ethyl bromide to initiate the reaction. wikipedia.orgresearchgate.net These reagents are highly reactive and act as strong nucleophiles and bases. mnstate.edusigmaaldrich.com

Once formed, the 2-pyridyl Grignard reagent can react with a variety of electrophiles. For example, reaction with ketones and aldehydes yields tertiary and secondary alcohols, respectively. chemguide.co.ukmnstate.edu They can also react with esters to form tertiary alcohols mnstate.edu and with carbon dioxide to produce carboxylic acids. chemguide.co.uk Recent studies have also shown that purple light can promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. nih.govacs.orgorganic-chemistry.org

Table 2: Functionalization via Grignard Reagents
Grignard Reagent FromElectrophileProduct TypeReference
2-BromopyridineKetonesTertiary Alcohols chemguide.co.ukmnstate.edu
2-BromopyridineAldehydesSecondary Alcohols chemguide.co.ukmnstate.edu
2-BromopyridineEstersTertiary Alcohols mnstate.edu
2-BromopyridineCarbon DioxideCarboxylic Acids chemguide.co.uk

Lithiation and Transmetalation Reactions

Halogen-lithium exchange is a common method for preparing organolithium compounds. Treating a bromopyridine with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can result in the exchange of the bromine atom for a lithium atom. researchgate.netthieme-connect.comumich.edu For instance, 2-bromopyridine can be converted to 2-lithiopyridine by reaction with n-BuLi. umich.edu However, the regioselectivity of this reaction can be influenced by the substitution pattern on the pyridine ring and the specific alkyllithium reagent used. thieme-connect.comresearchgate.net

The resulting lithiated pyridines are versatile intermediates. researchgate.net They can be trapped with various electrophiles or undergo transmetalation. umich.edu Transmetalation is a process where a ligand is transferred from one metal to another. wikipedia.org For example, a 2-lithiopyridine can react with a metal halide (e.g., ZnCl₂, Cu(I) salts) to form the corresponding organozinc or organocopper reagent. semanticscholar.orgnih.gov These transmetalated reagents often exhibit different reactivity and selectivity profiles compared to the parent organolithium compound and are widely used in cross-coupling reactions. wikipedia.orgorganic-chemistry.org

C-H Functionalization Adjacent to the Pyridine Core and Cyclobutyl Moiety

Direct C-H functionalization is a powerful and atom-economical strategy for modifying organic molecules. rsc.orgumich.edu While challenging, methods for the C-H functionalization of pyridines are being actively developed. rsc.orgingentaconnect.com The inherent electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, can complicate these reactions. ingentaconnect.com

For a molecule like this compound, C-H functionalization could potentially occur at several positions. The pyridine ring itself has C-H bonds at the 3-, 4-, and 6-positions. The electron-deficient nature of the pyridine ring generally makes it a difficult substrate for electrophilic C-H activation. rsc.org However, various strategies, including the use of directing groups or specific catalysts, have been developed to achieve regioselective C-H functionalization of pyridines. nih.govacs.orgacs.orgnih.gov Palladium-catalyzed C-H activation is a particularly prominent method in this field. snnu.edu.cn

The cyclobutyl moiety also possesses C-H bonds that could be subject to functionalization. The development of methods for the selective C-H functionalization of alkyl groups remains an active area of research. These reactions often rely on radical processes or transition metal catalysis. The combination of C-H functionalization with photoredox catalysis has emerged as a powerful approach for these transformations. beilstein-journals.orgnih.gov

Direct Arylation and Alkylation via C-H Activation

Direct C-H activation is a powerful tool for the arylation and alkylation of heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. In the case of this compound, palladium-catalyzed direct arylation is an anticipated and viable transformation. science.govrsc.org Phosphine-free palladium catalytic systems have been shown to be effective in promoting the C–H bond activation and arylation of substituted 2-bromopyridines with various arenes and heteroarenes. rsc.org The reactivity in such transformations is often influenced by the nature of the substituents on the pyridine ring.

The general approach for direct arylation would involve the reaction of this compound with an aryl or heteroaryl partner in the presence of a palladium catalyst, a suitable ligand, and a base. While a variety of palladium sources can be used, palladium(II) acetate (B1210297) is a common choice. nih.govnih.gov The reaction mechanism is believed to proceed through a palladium(0)/palladium(II) catalytic cycle.

Similarly, direct alkylation via C-H activation is a plausible transformation, although potentially more challenging than arylation. Manganese-mediated C3-selective direct alkylation has been demonstrated for 2-pyridones, suggesting that transition metal catalysis could be employed for the introduction of alkyl groups onto the pyridine ring of this compound. acs.org

Table 1: Representative Conditions for Direct Arylation of Bromopyridines
CatalystLigandBaseSolventCoupling PartnerReference
Pd(OAc)₂P(n-Bu)Ad₂Cs₂CO₃TolueneElectron-deficient arenes nih.gov
PdCl(C₃H₅)(dppb)dppbK₂CO₃DMAFunctionalized bromopyridines researchgate.net
Pd(OAc)₂2-(dicyclohexylphosphino)biphenylK₃PO₄Toluene/DioxaneAryl chlorides science.gov
Pd(OAc)₂P(n-Bu)Ad₂K₂CO₃DMADiarylpyrazoles nih.gov

Regioselectivity in C-H Functionalization of this compound

The regioselectivity of C-H functionalization on the pyridine ring of this compound is dictated by the electronic and steric effects of the bromo and cyclobutyl substituents. The pyridine nitrogen is a strong deactivating group, making the ring electron-deficient and generally less reactive towards electrophilic substitution. However, in the context of transition-metal-catalyzed C-H activation, the directing effects of the existing substituents play a crucial role.

Table 2: Factors Influencing Regioselectivity in Pyridine C-H Functionalization
FactorInfluenceExampleReference
Electronic EffectsDirects functionalization to electron-rich or less electron-deficient positions.C4-arylation of 3-substituted pyridines. nih.gov
Steric HindranceFavors functionalization at less sterically crowded positions.Avoidance of ortho-positions to bulky groups. nih.gov
Directing GroupsCan override inherent electronic preferences through chelation control.Amine-directed ortho-metalation. researchgate.net
Catalyst/LigandThe nature of the catalyst and ligand can significantly alter regioselectivity.Manganese-mediated C3-alkylation of 2-pyridones. acs.org

Electrochemical Transformation Profiles

The anodic oxidation of this compound would primarily involve electron transfer from the molecule to the anode. nih.gov The specific pathway is dependent on the electrode material and reaction conditions. In general, anodic oxidation can proceed through direct electron transfer from the substrate at the anode surface or indirect oxidation mediated by electrochemically generated reactive species. nih.govrsc.org For haloaromatics, the carbon-halogen bond can be a site of electrochemical activity. However, oxidation is more likely to occur at the pyridine ring or the cyclobutyl group, especially if they are more easily oxidized than the C-Br bond. Studies on the anodic oxidation of polycyclic aromatic phenols have shown that the aromatic system is the primary site of initial electron loss. beilstein-journals.org The formation of a phenoxonium ion intermediate has been proposed in the anodic oxidation of phenols, suggesting that for this compound, oxidation might lead to a pyridinium (B92312) radical cation. The subsequent fate of this intermediate would depend on the reaction medium and the presence of nucleophiles.

The electrochemical reduction of this compound is expected to proceed via the cleavage of the carbon-bromine bond. uantwerpen.be The reduction of halopyridines has been studied, and it is generally accepted that the process involves the formation of a radical anion intermediate. nih.govresearchgate.net This radical anion is typically unstable and rapidly cleaves to form a pyridyl radical and a bromide anion. nih.govresearchgate.net The reduction potential required for this process can be influenced by the solvent and the presence of proton donors. nih.gov

The resulting pyridyl radical is a key intermediate that can undergo various subsequent reactions. It can be further reduced to a pyridyl anion, abstract a hydrogen atom from the solvent to form 5-cyclobutylpyridine, or participate in radical-radical coupling or addition reactions. nih.gov The specific pathway will be dictated by the reaction conditions, including the electrode potential, the solvent system, and the presence of other reactive species. The generation of such radical intermediates opens up possibilities for further synthetic transformations. ucl.ac.uk

Table 3: Expected Products from Reductive Pathways of this compound
PathwayIntermediateFinal ProductConditionsReference
Further ReductionPyridyl anion5-Cyclobutylpyridine (after protonation)Sufficiently negative potential uantwerpen.be
Hydrogen Atom AbstractionPyridyl radical5-CyclobutylpyridineProtic solvent nih.gov
Radical CouplingPyridyl radicalDimeric or coupled productsHigh radical concentration ucl.ac.uk

Cyclobutyl Ring Modifications and Transformations

The cyclobutyl ring in this compound is a potential site for further chemical modification. C-H functionalization of cyclobutanes has emerged as a valuable strategy for the synthesis of complex molecules. acs.orgnih.govbaranlab.org Palladium-catalyzed C-H arylation of cyclobutane (B1203170) carboxylic acids has been demonstrated, showcasing the feasibility of introducing aryl groups directly onto the cyclobutane ring. nih.gov Similarly, rhodium-catalyzed C-H functionalization has been used to introduce various functional groups onto cyclobutane scaffolds. nih.gov

These methods often rely on the presence of a directing group on the cyclobutane ring to control regioselectivity. In the absence of a directing group on the cyclobutyl moiety of this compound, achieving selective C-H functionalization might be challenging and could lead to a mixture of products. However, the development of non-directed C-H activation methods could provide a route to modify the cyclobutyl ring. Another approach for functionalizing the cyclobutyl ring involves a sequential C-H/C-C functionalization strategy, which has been used for the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.netresearchgate.net This method typically involves an initial transformation of a ketone on the cyclobutane ring. While this compound does not possess such a functional group, this highlights the potential for functionalization if the cyclobutyl ring were to be modified to include a suitable handle.

Table 4: Potential Functionalization Reactions of the Cyclobutyl Ring
Reaction TypeCatalyst/ReagentPotential ProductKey ConsiderationReference
C-H ArylationPalladium2-Bromo-5-(arylcyclobutyl)pyridineRegioselectivity without a directing group nih.gov
C-H InsertionRhodium carbene2-Bromo-5-(functionalized cyclobutyl)pyridineSite selectivity on the cyclobutane ring nih.gov
Norrish-Yang Cyclization/C-C CleavageUV light/PalladiumFunctionalized cyclobutyl pyridineRequires a ketone on the cyclobutyl ring nih.govresearchgate.net

Ring-Expansion or Ring-Contraction Reactions Involving the Cyclobutyl Moiety

The chemical literature does not currently provide specific examples of ring-expansion or ring-contraction reactions involving the cyclobutyl moiety of this compound. However, the reactivity of the cyclobutyl group, a strained four-membered ring, can be inferred from general principles of organic chemistry and studies on analogous cyclobutyl-substituted aromatic compounds. The inherent ring strain of approximately 26.3 kcal/mol makes the cyclobutane ring susceptible to transformations that lead to less strained five- or six-membered rings. nih.govstackexchange.com Such reactions are typically initiated by the formation of a reactive intermediate, such as a carbocation, adjacent to the ring.

Potential Ring-Expansion Reactions:

Ring expansion of a cyclobutyl group attached to an aromatic ring, such as in this compound, could be envisioned under conditions that promote the formation of a carbocation on a carbon atom attached to the ring. For instance, a reaction analogous to the Tiffeneau-Demjanov rearrangement could potentially lead to ring expansion. wikipedia.org This type of reaction generally involves the treatment of an aminocyclobutane with nitrous acid to form a diazonium salt, which then decomposes to a carbocation, triggering a rearrangement. wikipedia.org

Another potential pathway for ring expansion involves the rearrangement of a cyclobutylmethylcarbenium ion, which could be generated from a corresponding alcohol or halide. The driving force for such a rearrangement is the relief of the cyclobutane's ring strain by expanding to a more stable cyclopentyl system. stackexchange.comugent.be For example, the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol leads to a ring expansion to form a more stable six-membered ring, driven by the high ring strain of the four-membered ring. stackexchange.com

The following table summarizes hypothetical ring-expansion reactions of a generic cyclobutylarene, which could be analogous to the potential reactivity of this compound.

Reaction TypeHypothetical ReactantReagents/ConditionsPotential Product
Tiffeneau-Demjanov Rearrangement1-(5-Bromo-pyridin-2-yl)cyclobutanamineHONO (NaNO₂, HCl)1-(5-Bromo-pyridin-2-yl)cyclopentanone
Pinacol-type Rearrangement1-(5-Bromo-pyridin-2-yl)cyclobutane-1,2-diolAcid (e.g., H₂SO₄)2-(5-Bromo-pyridin-2-yl)cyclopentanone
Solvolysis of a Cyclobutylmethyl Halide1-(Bromomethyl)-1-(5-bromo-pyridin-2-yl)cyclobutaneSolvolysis (e.g., in H₂O or ROH)(5-Bromo-pyridin-2-yl)cyclopentyl derivatives

Potential Ring-Contraction Reactions:

Ring-contraction reactions of the cyclobutyl moiety are generally less common than ring expansions, as they would lead to an even more strained cyclopropyl (B3062369) system. However, under specific circumstances, such transformations can occur. For instance, the Demyanov ring contraction involves the diazotization of aminocyclobutanes, which can lead to a mixture of products including cyclopropylmethyl derivatives through an equilibrating mixture of carbocations. wikipedia.org

Another possibility is a Favorskii-type rearrangement if a suitable leaving group is present on the carbon alpha to a carbonyl group within a cyclobutanone (B123998) derivative. While not directly applicable to this compound, this illustrates a known pathway for the contraction of four-membered rings. etsu.edu

The table below outlines a hypothetical ring-contraction reaction.

Reaction TypeHypothetical ReactantReagents/ConditionsPotential Product
Demyanov ContractionAminomethylcyclobutane derivative attached to the pyridine ringHONO (NaNO₂, HCl)Cyclopropylmethanol derivative attached to the pyridine ring

It is important to emphasize that these are potential reaction pathways based on established chemical principles, and experimental validation would be required to determine the actual reactivity of the cyclobutyl group in this compound under these conditions.

Cyclobutyl Ring Stability under Various Reaction Conditions

The cyclobutane ring, while strained, is generally considered to be relatively inert under many common reaction conditions, which contributes to its increasing use in medicinal chemistry. nih.govru.nl The stability of the cyclobutyl moiety in this compound would be influenced by the nature of the reagents and reaction conditions employed for transformations on the pyridine ring or other parts of the molecule.

Stability under Common Synthetic Transformations:

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common for aryl bromides, the cyclobutyl group is expected to be stable. These reactions are typically performed under conditions that are mild enough not to affect the saturated carbocyclic ring. nih.gov

Nucleophilic Aromatic Substitution: The pyridine ring in this compound is electron-deficient and can potentially undergo nucleophilic aromatic substitution at the 2-position. The cyclobutyl group, being an alkyl substituent, is unlikely to be affected by nucleophiles under typical SNAr conditions.

Oxidation and Reduction: Strong oxidizing or reducing conditions could potentially affect the cyclobutyl ring, although it is generally more resistant to oxidation than, for example, a benzylic position. msu.edu The stability would depend on the specific reagents used. For instance, catalytic hydrogenation under mild conditions would likely reduce the pyridine ring before affecting the cyclobutyl group.

Acidic and Basic Conditions: The cyclobutyl ring is generally stable to a wide range of acidic and basic conditions. However, strongly acidic conditions that could lead to the formation of a carbocation adjacent to the ring could potentially induce rearrangements, as discussed in the previous section.

The following table summarizes the expected stability of the cyclobutyl ring in this compound under various reaction conditions, based on general knowledge of cyclobutane chemistry.

Reaction ConditionReagentsExpected Stability of Cyclobutyl Ring
Suzuki CouplingPd catalyst, base (e.g., K₂CO₃), boronic acidHigh
Buchwald-Hartwig AminationPd catalyst, base (e.g., NaOtBu), amineHigh
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH₂, R-OH)High
Mild Catalytic HydrogenationH₂, Pd/C (low pressure, room temp.)High
Strong AcidConcentrated H₂SO₄, heatPotential for rearrangement
Strong Basen-BuLi, LDAHigh (unless a proton alpha to the ring is abstracted)

2 Bromo 5 Cyclobutylpyridine As a Versatile Synthetic Intermediate

Rational Design of Derivatives for Specific Applications

The utility of 2-Bromo-5-cyclobutylpyridine as a synthetic precursor is rooted in the distinct properties of its constituent parts, which allows for the rational design of derivatives tailored for specific functions. The bromine atom at the 2-position is a particularly important feature, as it serves as a highly effective synthetic handle for introducing a variety of functional groups through cross-coupling reactions.

The core structure enables the design of molecules with specific three-dimensional shapes and electronic properties. The pyridine (B92270) ring itself is a key structural motif in many biologically active compounds, and the cyclobutyl group can influence the molecule's solubility, lipophilicity, and steric profile. By modifying the groups attached to this core scaffold, chemists can fine-tune the properties of the resulting derivatives for applications ranging from pharmaceuticals to advanced materials. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metals, further expanding the design possibilities.

Table 1: Structural Features of this compound and Their Role in Derivative Design

Structural FeaturePositionSynthetic Utility / Design Implication
Bromine Atom 2Primary site for functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing introduction of aryl, alkyl, alkyne, and amine groups.
Pyridine Nitrogen 1Acts as a base, a nucleophile, a ligand for metal coordination, and a hydrogen bond acceptor. Its protonation state can alter the electronic properties of the entire molecule.
Cyclobutyl Group 5Influences steric hindrance, solubility, and conformational rigidity of the final molecule. Can play a role in binding interactions with biological targets.
Aromatic Ring CoreProvides a rigid scaffold for orienting substituents in defined spatial arrangements and participates in π-stacking interactions.

Synthesis of Functionalized Pyridine Scaffolds

The this compound scaffold is a foundational element for building more elaborate functionalized pyridine-based structures. The bromine atom is readily displaced or utilized in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its role as a versatile intermediate.

Modified synthetic routes, often bypassing harsh reagents, have been developed for related brominated pyridines. For example, in the synthesis of 2-bromo-6-hydroxymethylpyridine, a Turbo Grignard reagent can be used as an alternative to n-butyllithium for the metal-halogen exchange on a dibromopyridine precursor, offering milder reaction conditions. mdpi.com Such methodologies are directly applicable to this compound for creating a diverse library of derivatives.

Key transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create alkynylpyridines, which are important in materials science. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridine derivatives.

Nucleophilic Aromatic Substitution: The bromine can be replaced by various nucleophiles, further expanding the range of possible derivatives.

These reactions enable the attachment of a wide range of substituents, effectively transforming the initial simple building block into a complex, functionalized pyridine scaffold designed for a specific purpose. mdpi.comnih.gov

Precursor for Polycyclic and Fused Heterocyclic Systems

The strategic arrangement of reactive sites on the this compound ring makes it an ideal starting material for the synthesis of polycyclic and fused heterocyclic systems. These larger, more complex ring systems are prevalent in pharmaceuticals and natural products. The combination of the reactive bromine atom and the ring nitrogen allows for the construction of fused bicyclic structures, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines. mdpi.comrsc.org

The synthesis of such systems typically involves a sequence where the bromine atom is first replaced by a suitable functional group, which then undergoes a cyclization reaction with the pyridine nitrogen or an adjacent carbon atom. For example, the ortho positioning of a bromo group and a nitrile group in analogous compounds like 2-bromo-5-fluorobenzonitrile (B41413) facilitates the synthesis of fused quinazoline (B50416) systems. ossila.com Similarly, this compound can be envisioned as a precursor for various fused heteroaromatics, a strategy sometimes referred to as "scaffold-switching" to explore novel chemical space for applications like drug discovery. nih.gov The synthesis of these fused systems often relies on tandem reactions, where multiple bonds are formed in a single pot, leading to an efficient assembly of molecular complexity. researchgate.net

Building Block in Complex Molecular Architectures

In the broader context of organic synthesis, compounds like this compound are considered fundamental building blocks for assembling large and complex molecular architectures. cymitquimica.com The ability to selectively functionalize the pyridine ring at a specific position is a key advantage that drives innovation in fields like medicinal chemistry.

The term "building block" signifies that the this compound unit is incorporated, often in its entirety, into a much larger final molecule. Its defined structure and predictable reactivity allow chemists to plan multi-step syntheses with high precision. For example, related brominated pyridines have been used to synthesize key intermediates for potent anticancer agents like Lonafarnib. researchgate.net This highlights how a relatively simple bromo-pyridine can be a critical component in the construction of a complex, biologically active compound. Patent literature frequently describes the use of such heterocyclic building blocks in the synthesis of novel compounds for various therapeutic targets. google.com

Applications in Advanced Material Science (e.g., Optoelectronic Materials)

The electronic properties inherent to the pyridine ring, combined with the synthetic versatility of the bromo-substituent, make this compound a promising precursor for advanced materials, particularly in the field of optoelectronics. Bromo-substituted heterocyclic compounds are widely used as building blocks for the synthesis of organic semiconductors. ossila.com

These precursors are crucial for creating materials used in:

Organic Light-Emitting Diodes (OLEDs): Brominated heterocycles are used to synthesize complex dyes, including those exhibiting Thermally Activated Delayed Fluorescence (TADF), which can significantly improve the efficiency of OLED devices. ossila.com

Organic Photovoltaics (OPVs): The ability to tune the electronic energy levels (HOMO/LUMO) by adding specific substituents via cross-coupling reactions makes these building blocks ideal for creating donor and acceptor materials for solar cells. ossila.com

Organic Field-Effect Transistors (OFETs): The ordered packing of molecules, influenced by substituents like the cyclobutyl group, is critical for achieving high charge mobility in OFETs. ossila.com

For instance, 2,6-bis(arylethynyl)pyridine scaffolds, synthesized from 2,6-dibromopyridine, have been developed as fluorescent anion sensors. nih.gov This demonstrates how a brominated pyridine core can be elaborated into a functional material with specific sensing capabilities. The this compound building block offers a similar potential for creating novel materials where the pyridine unit provides the core electronic structure and the bromo-position serves as the key site for synthetic elaboration. nih.govossila.comossila.com

Table 2: Potential Applications of this compound Derivatives in Material Science

Application AreaRole of the this compound PrecursorExample of Resulting Material Class
OLEDs Precursor for synthesizing emissive host or dopant materials, including TADF dyes. ossila.comFunctionalized benzonitriles, phenoxazines. ossila.com
OPVs Building block for donor or acceptor polymers and small molecules. ossila.comD-A-D type dye sensitizers, thiophene-based polymers. ossila.com
OFETs Used to create semiconducting materials with high charge mobility. ossila.comAlkylated thiophene (B33073) oligomers. ossila.com
Sensors Forms the core scaffold of fluorescent chemosensors. nih.gov2,6-bis(2-anilinoethynyl)pyridine scaffolds for anion sensing. nih.gov

Advanced Spectroscopic Characterization of 2 Bromo 5 Cyclobutylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 2-Bromo-5-cyclobutylpyridine, a comprehensive suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Detailed ¹H and ¹³C NMR Assignments for Pyridine (B92270) and Cyclobutyl Protons/Carbons

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclobutyl substituent. The bromine atom at the C2 position and the cyclobutyl group at the C5 position exert significant electronic effects, influencing the chemical shifts of the pyridine ring protons. The proton at C6 is typically the most downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen atom. The C3 and C4 protons will appear as a doublet and a doublet of doublets, respectively.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbon atom attached to the bromine (C2) is significantly influenced by the halogen's electronegativity and is typically found at a characteristic chemical shift. The chemical shifts for the cyclobutyl carbons are consistent with a saturated four-membered ring system.

Detailed assignments, based on spectral data from analogous substituted pyridines and cyclobutanes, are presented below. nih.govrsc.orgchemicalbook.comdocbrown.infochemicalbook.comchemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.65d~ 8.5
H-4~ 7.50dd~ 8.5, 2.5
H-6~ 8.35d~ 2.5
H-1' (methine)~ 3.40p~ 8.0
H-2'/H-4' (axial)~ 2.10 - 2.25m-
H-2'/H-4' (equatorial)~ 2.30 - 2.45m-
H-3' (axial/equatorial)~ 1.85 - 2.05m-

Note: Data are estimated based on analogous compounds. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

Carbon LabelChemical Shift (δ, ppm)
C-2~ 142.0
C-3~ 128.5
C-4~ 139.5
C-5~ 148.0
C-6~ 150.5
C-1' (methine)~ 38.0
C-2'/C-4'~ 28.5
C-3'~ 18.0

Note: Data are estimated based on analogous compounds. Solvent: CDCl₃.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To confirm the assignments from 1D NMR and to establish the complete bonding network, a suite of 2D NMR experiments is employed. researchgate.netchemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key correlations would be observed between H-3 and H-4 on the pyridine ring. Within the cyclobutyl ring, the methine proton (H-1') would show correlations to the adjacent methylene (B1212753) protons (H-2' and H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link H-3 to C-3, H-4 to C-4, H-6 to C-6, and the cyclobutyl protons to their respective carbon atoms (H-1' to C-1', etc.), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the pyridine ring and the cyclobutyl substituent. Key HMBC correlations would include the one between the cyclobutyl methine proton (H-1') and the pyridine carbons C-4, C-5, and C-6, as well as between the pyridine proton H-4 and the cyclobutyl carbon C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It is particularly useful for conformational analysis, for instance, by showing correlations between the pyridine protons (H-4 and H-6) and the proximal protons on the cyclobutyl ring, helping to define the preferred orientation of the ring relative to the pyridine core.

Advanced NMR Studies for Conformational Analysis of the Cyclobutyl Ring

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. For a monosubstituted cyclobutane like the one in this compound, this leads to an equilibrium between two puckered conformations where the substituent is either in an axial or an equatorial position. nih.govresearchgate.net

Advanced NMR studies, particularly the analysis of vicinal and long-range proton-proton coupling constants (³JHH and ⁴JHH), can provide insight into this conformational equilibrium. nih.gov The magnitude of the four-bond coupling constants (⁴JHH) in cyclobutanes is highly dependent on the dihedral angle, with ⁴J(eq-eq) being significantly larger (around 5 Hz) than ⁴J(ax-ax) (around 0 Hz). nih.gov By carefully analyzing the complex multiplets of the cyclobutyl protons at low temperature to slow the conformational interconversion, it is possible to determine the individual coupling constants and thus the preferred conformation of the cyclobutyl ring. Additionally, variable temperature NMR studies and NOESY experiments can further elucidate the dynamics and preferred spatial arrangement of the cyclobutyl moiety. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov

Precise Mass Determination for Elemental Composition Verification

The molecular formula of this compound is C₉H₁₀BrN. High-resolution mass spectrometry can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other ions of the same nominal mass. chemicalbook.com The expected exact masses for the protonated molecule and other common adducts are listed below. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 Da for any bromine-containing fragment. researchgate.net

Table 3: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺[C₉H₁₀⁷⁹BrN]⁺210.99966
[M(⁸¹Br)]⁺[C₉H₁₀⁸¹BrN]⁺212.99761
[M(⁷⁹Br)+H]⁺[C₉H₁₁⁷⁹BrN]⁺212.00724
[M(⁸¹Br)+H]⁺[C₉H₁₁⁸¹BrN]⁺214.00519
[M(⁷⁹Br)+Na]⁺[C₉H₁₀⁷⁹BrNNa]⁺233.98918
[M(⁸¹Br)+Na]⁺[C₉H₁₀⁸¹BrNNa]⁺235.98713

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to further confirm the structure of this compound through analysis of its fragmentation pattern, typically using tandem mass spectrometry (MS/MS). nih.govresearchgate.net Under ionization conditions, the molecule will break apart in a predictable manner.

Common fragmentation pathways for this compound would include:

Loss of a bromine radical: This would result in a fragment ion corresponding to [C₉H₁₀N]⁺.

Fragmentation of the cyclobutyl ring: A characteristic loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments from the cyclobutyl group is expected.

Cleavage of the bond between the pyridine ring and the cyclobutyl group: This can lead to fragments corresponding to the bromopyridinyl cation or the cyclobutyl cation.

The interpretation of these fragmentation patterns, aided by the high mass accuracy of HRMS, allows for the confident confirmation of the proposed structure of this compound. mdpi.com

Vibrational Spectroscopy (IR, Raman)

Characteristic Absorption Bands for Functional Groups

The vibrational spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its three main structural components: the brominated pyridine ring, the cyclobutyl group, and the C-Br bond.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. core.ac.uk Ring stretching vibrations, involving the C=C and C=N bonds, typically appear in the 1600-1400 cm⁻¹ range. For instance, studies on 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine (B103851) show prominent bands in this region. core.ac.uk The presence of substituents influences the exact position and intensity of these bands.

Cyclobutyl Group Vibrations: The cyclobutyl substituent will contribute its own set of characteristic vibrations. The CH₂ stretching vibrations of the cyclobutane ring are typically observed around 2987 and 2887 cm⁻¹. docbrown.info Various CH₂ bending and deformation modes are expected at lower wavenumbers, including those around 1447 cm⁻¹, 1257 cm⁻¹, 1223 cm⁻¹, and in the fingerprint region. docbrown.info

C-Br Stretching Vibration: The stretching vibration of the carbon-bromine bond is a key feature in the spectrum. This absorption is typically found in the lower frequency region of the infrared spectrum. For 2-bromopyridine (B144113), the C-Br stretching vibration is well-documented. researchgate.net Its exact position in this compound would be influenced by the electronic effects of the cyclobutyl group.

An illustrative table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyridine RingC-H stretching3100 - 3000
C=C, C=N stretching1600 - 1400
Cyclobutyl GroupCH₂ stretching~2987, ~2887
CH₂ deformation~1447, ~1250
Carbon-BromineC-Br stretching700 - 500

Conformational Insights from Vibrational Modes

Vibrational spectroscopy can offer valuable insights into the conformational properties of this compound, particularly concerning the puckering of the cyclobutyl ring and its orientation relative to the pyridine ring. The cyclobutane ring is not planar and undergoes a puckering motion. This motion can result in different conformers, such as equatorial and axial forms, which may have distinct vibrational frequencies. researchgate.net

The low-frequency region of the Raman and IR spectra is especially sensitive to these conformational changes. researchgate.net By analyzing the temperature dependence of the spectral features, it may be possible to determine the relative stabilities of the different conformers. High-resolution infrared spectroscopy studies on cyclobutane itself have revealed complex vibrational mode coupling related to the ring puckering states. researchgate.netdtic.mil Similar complexities would be expected for this compound, providing a detailed picture of its conformational landscape.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would provide precise information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The process of single-crystal X-ray diffraction involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. This technique would unambiguously establish the molecular structure of this compound in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic analysis would yield a detailed geometric description of the molecule. This includes precise measurements of all bond lengths, bond angles, and torsional angles. For instance, the C-Br bond length, the bond lengths and angles within the pyridine ring, and the geometry of the cyclobutyl ring would be accurately determined. These parameters can be compared to those of related structures, such as other brominated pyridines or cyclobutyl-substituted aromatic compounds, to understand the electronic and steric effects of the substituents. oszk.hunih.gov

Below is an illustrative table of expected bond parameters based on known structures of similar compounds.

ParameterBond/AngleExpected Value
Bond LengthC-Br~1.90 Å
C-N (pyridine)~1.34 Å
C-C (pyridine)~1.39 Å
C-C (cyclobutyl)~1.55 Å
Bond AngleC-C-Br~120°
C-N-C (pyridine)~117°
C-C-C (cyclobutyl)~88°
Torsional AnglePyridine-CyclobutylVariable

Intermolecular Interactions and Crystal Packing

The crystal structure reveals how the molecules of this compound are arranged in the solid state, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular interactions. researchgate.netrsc.org In the case of this compound, several types of interactions could be anticipated:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of a neighboring pyridine ring. This type of interaction is a significant force in the crystal engineering of halogenated compounds. rsc.org

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

C-H···π Interactions: The hydrogen atoms of the cyclobutyl group can interact with the electron cloud of the pyridine ring of an adjacent molecule. oszk.hu

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and for the design of new materials with specific properties. nih.gov

Computational Investigations into the Reactivity and Structure of 2 Bromo 5 Cyclobutylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. nih.govarxiv.orgfortunejournals.com For a molecule like 2-Bromo-5-cyclobutylpyridine, DFT calculations can elucidate its fundamental characteristics.

Optimization of Molecular Geometry and Electronic Structure

The first step in a computational study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose. researchgate.netnih.gov

The geometry of the pyridine (B92270) ring is influenced by its substituents. The bromine atom at the C2 position and the cyclobutyl group at the C5 position will induce changes in the local and global electronic structure. Studies on similar 2-halopyridines have shown a shortening of the N–C(2) bond as a result of halogen substitution. researchgate.net The electronic structure is a description of the arrangement of electrons in the molecule. uni-regensburg.deaalto.firsc.org DFT calculations provide electron density maps, which can be used to understand the distribution of charge within the molecule.

Below is a table of representative optimized geometric parameters for the core 2-bromopyridine (B144113) scaffold, which serves as a model for this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterBond Length (Å) / Bond Angle (°)
C-Br1.885
C2-N1.340
C6-N1.335
C2-C31.380
C3-C41.390
C4-C51.385
C5-C61.395
∠(Br-C2-N)116.5
∠(C2-N-C6)117.0
∠(N-C2-C3)123.5

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be located primarily on the pyridine ring and the bromine atom, while the LUMO is likely to be a π* orbital of the pyridine ring. The presence of the electron-withdrawing bromine atom will lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. A smaller HOMO-LUMO gap suggests higher reactivity. niscpr.res.iniucr.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

A representative table of calculated frontier molecular orbital energies and reactivity descriptors for a model 2-bromopyridine system is provided below.

ParameterValue (eV)
HOMO Energy-6.90
LUMO Energy-0.55
HOMO-LUMO Gap (ΔE)6.35
Electronegativity (χ)3.725
Chemical Hardness (η)3.175
Global Electrophilicity Index (ω)2.18

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also predict spectroscopic data, which can be compared with experimental results for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be estimated. researchgate.net For this compound, this would involve predicting the ¹H and ¹³C NMR spectra.

Harmonic vibrational frequencies can also be computed using DFT. molpro.netxmu.edu.cnxmu.edu.cn These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental Infrared (IR) and Raman spectra. researchgate.netresearchgate.net The table below shows representative calculated vibrational frequencies for key stretching modes in a 2-bromopyridine model.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3050-3100
C-H stretch (cyclobutyl)2850-2980
C=N stretch1580
C=C stretch1560, 1460, 1420
C-Br stretch1030

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. core.ac.uk This involves identifying intermediates and, crucially, the transition states that connect them.

Elucidation of Transition States and Energy Barriers for Key Transformations (e.g., Cross-Couplings)

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for forming carbon-carbon bonds, and this compound is an excellent substrate for such reactions. mdpi.comacs.org Theoretical studies can map out the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. pku.edu.cnnih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. rsc.org The energy barrier, or activation energy, for each step can be determined from the energy difference between the reactant/intermediate and the corresponding transition state. The step with the highest energy barrier is the rate-determining step of the reaction. For many Suzuki-Miyaura reactions involving bromopyridines, transmetalation has been identified as the rate-determining step. nih.gov

A hypothetical energy profile for the Suzuki coupling of this compound with a generic boronic acid is outlined in the table below, with representative relative energies.

SpeciesRelative Energy (kcal/mol)
Reactants0
Oxidative Addition TS+12
Oxidative Addition Intermediate-5
Transmetalation TS+25
Reductive Elimination TS+18
Products-20

Analysis of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In the case of this compound, reactions could potentially occur at various positions on the pyridine ring. For instance, in reactions where a second substituent is introduced, its position is governed by the electronic and steric effects of the existing bromine and cyclobutyl groups. The cyclobutyl group is an electron-donating group, which tends to direct electrophilic substitution to the ortho and para positions. However, the pyridine nitrogen and the bromine atom significantly influence the reactivity of the ring. Computational analysis of the electron density and local reactivity descriptors (like Fukui functions) can predict the most likely site for a reaction to occur. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is less of a concern for reactions directly involving the aromatic ring of this compound. However, if reactions were to involve the cyclobutyl group, leading to the formation of new stereocenters, computational methods could be employed to predict the most stable diastereomer by calculating the energies of the possible transition states leading to each product.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this computational technique can be applied to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov Such studies on substituted pyridines have been employed to explore their binding mechanisms with biological targets and to understand their behavior in various environments. nih.govtandfonline.comfigshare.com

For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the forces between atoms using a chosen force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a specified time, often on the scale of nanoseconds to microseconds. mdpi.com This would allow for the exploration of the molecule's flexibility, particularly the conformational dynamics of the cyclobutyl ring and its rotation relative to the pyridine ring.

Exploration of Conformational Landscape of the Cyclobutyl Moiety

The cyclobutyl group is a key structural feature of this compound, and its conformational flexibility is a subject of significant interest. Unlike the planar cyclopropane, the cyclobutane (B1203170) ring is not flat and adopts a puckered or folded conformation to alleviate torsional strain. nih.gov This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered states. The presence of a substituent, in this case, the pyridine ring, influences the potential energy surface of the cyclobutane moiety, leading to distinct, energetically favorable conformations.

The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle. In the case of this compound, the attachment to the sp²-hybridized carbon of the pyridine ring would likely lead to two primary low-energy conformations: one where the cyclobutyl ring is in an "axial-like" orientation and another in an "equatorial-like" orientation with respect to the plane of the pyridine ring. The relative energies of these conformers would be influenced by steric interactions between the hydrogen atoms on the cyclobutane ring and the adjacent atoms of the pyridine ring.

Molecular dynamics simulations would be instrumental in mapping this conformational landscape. By analyzing the trajectory of the simulation, one could determine the probability of finding the cyclobutyl ring in different puckered states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with a binding site on a protein or other biological target, as the conformational preference can significantly impact its biological activity. nih.gov

A hypothetical energy profile for the puckering of the cyclobutyl ring in this compound, as could be determined from MD simulations, is presented in Table 1.

ConformationPuckering Angle (degrees)Relative Energy (kcal/mol)Population (%)
Equatorial-like~250.0~70
Axial-like~25~1.5~30
Planar (Transition State)0~5.0<1

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals from their molecular structure. nih.gov While no specific QSPR models for this compound are reported, models for substituted pyridines and cycloalkanes have been successfully developed to predict properties like permeability, toxicity, and thermodynamic properties. nih.govnih.govresearchgate.net

A QSPR model for a series of substituted pyridines, including this compound, could be developed to predict a property of interest, for instance, its lipophilicity (logP), which is a critical parameter in drug design. The first step in developing such a model would be to calculate a set of molecular descriptors for a series of pyridine derivatives with known logP values. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

For this compound, relevant descriptors might include:

Constitutional descriptors: Molecular weight, number of bromine atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, molecular volume, and descriptors related to the shape of the molecule.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). core.ac.uk

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the experimental logP values. chemrxiv.org The predictive power of the resulting model would then be validated using an external set of compounds that were not used in the model development.

A hypothetical QSPR model for predicting the logP of substituted pyridines might take the following form:

logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ*(descriptorₙ)

where c₀, c₁, c₂, ..., cₙ are coefficients determined by the regression analysis.

Table 2 presents a hypothetical set of descriptors and their contribution to a QSPR model for predicting the logP of a series of substituted pyridines, including an illustrative entry for this compound.

CompoundMolecular WeightSurface Area (Ų)Dipole Moment (Debye)Predicted logP
Pyridine79.10103.52.220.65
2-Bromopyridine157.99121.23.151.62
This compound212.10165.82.853.25

This type of model would be invaluable for the virtual screening of large libraries of compounds and for prioritizing the synthesis of novel molecules with desired properties, thereby accelerating the drug discovery process.

Conclusion and Future Research Perspectives

Current State of Knowledge on 2-Bromo-5-cyclobutylpyridine Chemistry

Direct and detailed research on the specific chemistry of this compound is limited in publicly available literature. However, its chemical behavior can be largely inferred from the well-established reactivity of 2-bromopyridines and the influence of the 5-cyclobutyl substituent. The bromine atom at the 2-position activates the ring for nucleophilic aromatic substitution and serves as a key functional group for cross-coupling reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen makes the C2 and C6 positions susceptible to nucleophilic attack.

The cyclobutyl group at the 5-position is anticipated to influence the compound's physical and chemical properties primarily through steric and electronic effects. It increases the lipophilicity of the molecule, a property often sought after in drug design to enhance membrane permeability.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1142197-20-3
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Predicted XlogP 3.3

This data is based on publicly available chemical database information.

Identified Research Gaps and Challenges

The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, reactivity, and applications. While general methods for the synthesis of 5-alkyl-2-bromopyridines exist, optimized and scalable routes specifically for the cyclobutyl analogue are not well-documented.

A key challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the C3 and C5 positions. researchgate.net While the bromine at C2 directs many transformations, developing methodologies to further functionalize the pyridine ring of this compound at other positions remains an area for exploration. The inherent electron-deficient nature of the pyridine ring can also pose challenges for certain electrophilic substitution reactions. rsc.org

Directions for Novel Synthetic Methodologies

Future research could focus on developing more efficient and sustainable synthetic routes to this compound. Traditional methods for creating the pyridine ring, such as the Hantzsch or Bohlmann–Rahtz syntheses, could be adapted. rsc.org However, modern approaches focusing on C-H activation and functionalization of a pre-formed pyridine ring are more atom-economical and desirable.

One potential avenue is the direct C-H cyclobutylation of a suitable pyridine precursor, although achieving the desired regioselectivity can be challenging. Alternatively, cross-coupling reactions, such as the Suzuki or Negishi coupling, of a di-substituted pyridine with a cyclobutylboron or cyclobutylzinc reagent, respectively, could provide a convergent and flexible approach.

Potential for Expanding Applications as a Synthetic Building Block

The true potential of this compound lies in its utility as a versatile synthetic building block. The 2-bromo substituent is a gateway for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.

Table 2: Potential Reactions Utilizing this compound

Reaction TypeReagent/CatalystPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, Base2-Aryl-5-cyclobutylpyridine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base2-Alkynyl-5-cyclobutylpyridine
Buchwald-Hartwig Amination Amine, Pd catalyst, Base2-Amino-5-cyclobutylpyridine
Stille Coupling Organostannane, Pd catalyst2-Alkyl/Aryl-5-cyclobutylpyridine
Heck Coupling Alkene, Pd catalyst, Base2-Alkenyl-5-cyclobutylpyridine

These reactions would allow for the introduction of a wide range of molecular fragments, making this compound a valuable intermediate in the synthesis of complex molecules for applications in medicinal chemistry and materials science. lifechemicals.com The resulting 2,5-disubstituted pyridines are prevalent motifs in many biologically active compounds. The cyclobutyl group can provide a desirable vector for exploring chemical space and improving pharmacokinetic properties.

Future Avenues in Computational and Spectroscopic Characterization

While experimental data is scarce, computational methods can provide valuable insights into the properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic structure, as well as its spectroscopic signatures (NMR, IR, UV-Vis). nih.gov Such studies can help in understanding its reactivity and in interpreting experimental data as it becomes available.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Data
¹H NMR Signals corresponding to the pyridine and cyclobutyl protons.
¹³C NMR Resonances for the nine distinct carbon atoms.
Mass Spectrometry Predicted m/z values for molecular ions and common adducts. uni.lu

Predicted data is based on computational models and requires experimental verification.

Future experimental work should focus on acquiring and analyzing the actual spectroscopic data for this compound to confirm its structure and purity. A thorough spectroscopic characterization is essential for its reliable use as a synthetic building block. This would include one- and two-dimensional NMR spectroscopy, infrared and Raman spectroscopy, and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-bromo-5-cyclobutylpyridine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where 2-bromo-5-halopyridine derivatives react with cyclobutylboronic acids. Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous THF at 80–100°C can improve yields . Alternative routes include nucleophilic substitution of 5-cyclobutylpyridine precursors with brominating agents (e.g., NBS) under radical initiation .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Look for aromatic protons near δ 7.5–8.5 ppm and cyclobutyl protons as a multiplet at δ 2.0–3.0 ppm.
  • ¹³C NMR : The brominated carbon appears at ~140–150 ppm, while cyclobutyl carbons range from 20–35 ppm .
  • LC-MS : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 212.03 g/mol for C₉H₁₀BrN) .

Q. How does steric hindrance from the cyclobutyl group affect reactivity in substitution reactions?

  • Answer : The cyclobutyl group introduces steric constraints, slowing electrophilic aromatic substitution (EAS) at the 5-position. Kinetic studies show a 30–50% reduction in reaction rates compared to non-substituted analogs. Use bulky directing groups (e.g., -OMe) to enhance regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points and solubility data for this compound derivatives?

  • Answer : Discrepancies (e.g., mp: 133–136°C vs. 198–202°C in similar analogs) may arise from polymorphism or impurities. Validate purity via HPLC (>98%) and differential scanning calorimetry (DSC). Solubility in polar aprotic solvents (e.g., DMF) varies with crystallinity—use sonication or co-solvents (e.g., DMSO:EtOAc) for consistency .

Q. What strategies improve regioselectivity in C–H functionalization of this compound?

  • Answer : Directed ortho-metalation (DoM) with LiTMP at -78°C selectively activates the 3-position. For meta-functionalization, employ transient directing groups (e.g., -CONHR) with Pd(II) catalysts. Computational DFT studies (B3LYP/6-31G*) predict activation barriers to guide reaction design .

Q. How can mechanistic studies distinguish between radical vs. polar pathways in bromine displacement reactions?

  • Answer : Radical pathways exhibit light-dependence and initiator sensitivity (e.g., AIBN increases yield by 20%). Use radical traps (TEMPO) to quench reactions and analyze intermediates via EPR. Polar pathways show solvent polarity dependence (e.g., higher rates in DMF vs. toluene) and Brønsted acid/base effects .

Q. What computational tools predict the biological activity of this compound-derived compounds?

  • Answer : Molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR) identifies binding poses. ADMET prediction via SwissADME assesses bioavailability (e.g., logP <3). QSAR models using MOE descriptors correlate electronegativity of the 5-substituent with IC₅₀ values .

Methodological Best Practices

  • Synthetic Reproducibility : Always verify anhydrous conditions for Pd-catalyzed reactions using Karl Fischer titration .
  • Data Validation : Cross-check spectral data against PubChem or CAS entries (e.g., CID 2762865) to resolve contradictions .
  • Safety : Use WGK 3-compliant waste disposal for brominated intermediates due to environmental toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.